molecular formula C9H5BrClNO2 B1382625 7-bromo-4-chloro-1H-indole-2-carboxylic acid CAS No. 1388061-21-9

7-bromo-4-chloro-1H-indole-2-carboxylic acid

Cat. No.: B1382625
CAS No.: 1388061-21-9
M. Wt: 274.5 g/mol
InChI Key: VVVCMJJUUQLPLP-UHFFFAOYSA-N
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Description

7-bromo-4-chloro-1H-indole-2-carboxylic acid is a halogenated indole derivative Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Biochemical Analysis

Biochemical Properties

7-bromo-4-chloro-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been reported to inhibit the production of staphyloxanthin in Staphylococcus aureus . This interaction suggests potential antimicrobial properties. Additionally, indole derivatives are known to bind with high affinity to multiple receptors, which can be leveraged for developing new therapeutic agents .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have shown potential in inhibiting cell proliferation in cancer cell lines, indicating their role in anticancer therapy . Furthermore, the compound’s impact on gene expression and cell signaling pathways can lead to alterations in cellular metabolism, affecting overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, indole derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes . The binding interactions with receptors and enzymes are crucial for the compound’s biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are essential factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their biological activity over extended periods, although some degradation may occur . Long-term exposure to the compound in in vitro or in vivo studies can provide insights into its sustained effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Indole derivatives have been studied for their dose-dependent effects, with some compounds showing threshold effects at specific concentrations . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Indole derivatives are known to participate in metabolic reactions, influencing the production and degradation of metabolites . The compound’s interactions with metabolic enzymes can lead to changes in metabolic pathways, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine the compound’s localization and accumulation within specific tissues, influencing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization can provide insights into the compound’s mechanism of action and its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-chloro-1H-indole-2-carboxylic acid typically involves halogenation reactions. One common method is the bromination and chlorination of indole-2-carboxylic acid. The reaction conditions often include the use of bromine and chlorine sources in the presence of suitable catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

7-bromo-4-chloro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Reagents like EDC.HCl, HOBt, and DIPEA in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various substituted indole derivatives, amides, esters, and other functionalized compounds .

Scientific Research Applications

7-bromo-4-chloro-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-7-chloro-1H-indole-2-carboxylic acid
  • 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides
  • 7-bromo-4-(hydroxymethyl)-2-methylindole

Uniqueness

7-bromo-4-chloro-1H-indole-2-carboxylic acid is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-bromo-4-chloro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO2/c10-5-1-2-6(11)4-3-7(9(13)14)12-8(4)5/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVCMJJUUQLPLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=C(N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1388061-21-9
Record name 7-bromo-4-chloro-1H-indole-2-carboxylic acid
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